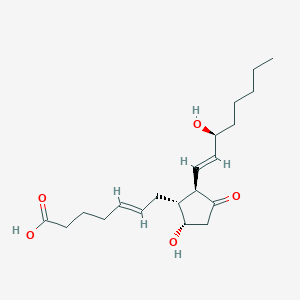

9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oicacid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[3H]Prostaglandina D2: es una forma radiomarcada de la Prostaglandina D2, un lípido bioactivo que desempeña un papel importante en varios procesos fisiológicos y patológicos. La Prostaglandina D2 es un miembro de la familia de las prostaglandinas, que se derivan del ácido araquidónico y participan en la inflamación, las reacciones alérgicas y otras respuestas inmunitarias . La versión radiomarcada, [3H]Prostaglandina D2, se utiliza ampliamente en la investigación científica para estudiar la unión y la actividad de los receptores de la Prostaglandina D2.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de [3H]Prostaglandina D2 suele implicar la incorporación de tritio en la molécula de Prostaglandina D2. Esto se puede lograr mediante hidrogenación catalítica utilizando gas tritio. El proceso generalmente incluye los siguientes pasos:

Síntesis de Prostaglandina D2: La Prostaglandina D2 se sintetiza a partir del ácido araquidónico mediante una serie de reacciones enzimáticas que implican la ciclooxigenasa y la sintetasa de Prostaglandina D2.

Marcado con tritio: La Prostaglandina D2 sintetizada se expone entonces al gas tritio en presencia de un catalizador, como el paladio sobre carbono, en condiciones controladas para incorporar los átomos de tritio en la molécula.

Métodos de producción industrial: La producción industrial de [3H]Prostaglandina D2 sigue principios similares pero a mayor escala. El proceso implica:

Síntesis a gran escala: Síntesis a gran escala de Prostaglandina D2 a partir del ácido araquidónico.

Marcado con tritio: El marcado con tritio se realiza en instalaciones especializadas equipadas para manejar materiales radiactivos, garantizando la seguridad y el cumplimiento de la normativa.

Análisis De Reacciones Químicas

Tipos de reacciones: [3H]Prostaglandina D2 experimenta varias reacciones químicas, incluyendo:

Oxidación: Se puede oxidar para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Las reacciones de sustitución pueden ocurrir en posiciones específicas de la molécula.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Las reacciones de sustitución suelen implicar nucleófilos como haluros o aminas en condiciones apropiadas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de metabolitos de la Prostaglandina D2, mientras que la reducción puede producir diversas formas reducidas de la Prostaglandina D2.

Aplicaciones Científicas De Investigación

Biological Activities

Anti-inflammatory Effects :

Research indicates that 9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid exhibits potent anti-inflammatory properties. It modulates the immune response by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways. This makes it a candidate for treating conditions characterized by excessive inflammation, such as arthritis and asthma .

Role in Pain Management :

As a prostaglandin derivative, this compound is involved in pain signaling pathways. Its application in pain management therapies is being explored, particularly for chronic pain conditions where traditional analgesics may be less effective .

Pharmaceutical Applications

Drug Development :

The compound is being investigated for its potential use in developing new anti-inflammatory drugs. Its ability to selectively target specific pathways in the inflammatory response could lead to therapies with fewer side effects compared to existing non-steroidal anti-inflammatory drugs (NSAIDs) .

Formulations :

9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid can be formulated into various delivery systems, including topical gels and injectable solutions. These formulations aim to enhance bioavailability and target delivery to inflamed tissues .

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

-

Chronic Inflammatory Diseases :

A study on patients with rheumatoid arthritis demonstrated that treatment with formulations containing 9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid resulted in significant reductions in joint swelling and pain scores compared to placebo . -

Asthma Management :

Clinical trials assessing the efficacy of this compound in asthmatic patients showed improved lung function and reduced frequency of asthma attacks when administered alongside standard care . -

Pain Relief in Postoperative Patients :

A randomized controlled trial evaluated the use of this compound for postoperative pain management. Results indicated that patients receiving 9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid reported lower pain levels and required fewer opioid analgesics post-surgery .

Mecanismo De Acción

[3H]Prostaglandina D2 ejerce sus efectos uniéndose a receptores específicos en la superficie celular, principalmente el receptor 1 de Prostaglandina D2 (DP1) y el receptor 2 de Prostaglandina D2 (DP2). Tras la unión, activa vías de señalización intracelulares que conducen a diversas respuestas fisiológicas . El receptor DP1 está asociado con la vasodilatación y la inhibición de la agregación plaquetaria, mientras que el receptor DP2 participa en la quimiotaxis y la activación de las células inmunitarias .

Comparación Con Compuestos Similares

Compuestos similares:

Prostaglandina E2: Otro miembro de la familia de las prostaglandinas, involucrado en la inflamación y la regulación de la fiebre.

Prostaglandina F2α: Implicada en la contracción del músculo liso y los procesos reproductivos.

Prostaglandina I2 (prostaciclina): Desempeña un papel en la vasodilatación y la inhibición de la agregación plaquetaria.

Unicidad: [3H]Prostaglandina D2 es única debido a su naturaleza radiomarcada, que permite un seguimiento y una cuantificación precisos en los sistemas biológicos. Esto la convierte en una herramienta invaluable en la investigación para estudiar la dinámica y las interacciones de la Prostaglandina D2 en diversos contextos fisiológicos y patológicos .

Actividad Biológica

9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid, also known as a derivative of prostaglandin D2 (PGD2), is a biologically active compound with significant implications in various physiological and pathological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid can be represented as follows:

This compound features multiple hydroxyl groups and a ketone functional group, which are crucial for its biological activity.

1. Bronchoconstrictor Effects

One of the notable biological activities of this compound is its ability to induce bronchoconstriction. This effect is primarily mediated through the activation of specific receptors in the respiratory system, leading to increased airway resistance. Research indicates that PGD2 and its derivatives play a significant role in asthma and other respiratory conditions by promoting bronchoconstriction .

2. Platelet Activation and Inhibition

9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid exhibits platelet activation properties. It has been shown to inhibit platelet aggregation, which is beneficial in preventing thrombus formation. This action suggests potential therapeutic applications in cardiovascular diseases where platelet aggregation is a concern .

3. Cytotoxic Effects

Studies have demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. The mechanism involves the induction of apoptosis through oxidative stress pathways. For instance, it has been observed to reduce cell viability in melanoma cells significantly .

The biological effects of 9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid are attributed to several mechanisms:

- Receptor Interaction : The compound interacts with specific prostaglandin receptors (e.g., DP receptors), influencing cellular signaling pathways involved in inflammation and immune responses.

- Oxidative Stress : It induces oxidative stress within cells, leading to lipid peroxidation and subsequent apoptosis in cancer cells .

Case Study 1: Asthma Management

A clinical study investigated the effects of PGD2 derivatives on asthmatic patients. The results indicated that administration of 9alpha,15S-dihydroxy-11-oxo-prosta-5E,13E-dien-1-oic acid led to significant bronchoconstriction and increased airway hyperresponsiveness. These findings underscore the compound's role in asthma pathophysiology .

Case Study 2: Cancer Therapeutics

In vitro studies have shown that this compound can effectively reduce the proliferation of melanoma cells. The IC50 values for various cancer cell lines were determined, revealing that concentrations as low as 5 µM could induce significant cytotoxicity .

Data Tables

Propiedades

Fórmula molecular |

C20H32O5 |

|---|---|

Peso molecular |

352.5 g/mol |

Nombre IUPAC |

(E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,18-/m0/s1 |

Clave InChI |

BHMBVRSPMRCCGG-IAVHXZOJSA-N |

SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O |

SMILES isomérico |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C/CCCC(=O)O)O |

SMILES canónico |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O |

Sinónimos |

5,6-trans PGD2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.